molecular formula C15H17ClFNO3S2 B2392912 3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide CAS No. 2034540-64-0

3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide

Cat. No. B2392912
CAS RN: 2034540-64-0
M. Wt: 377.87
InChI Key: AMKZAAABXXEONL-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs. The molecule also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The presence of chloro, fluoro, and hydroxy substituents may significantly affect the compound’s reactivity and biological activity.

Scientific Research Applications

Biochemical Applications

Sulfonamide derivatives have been extensively studied for their ability to inhibit certain enzymes, playing a pivotal role in understanding biochemical pathways and potential therapeutic applications. For instance, sulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation, which has implications in neuroscience and neurodegenerative disease research (Röver et al., 1997).

Anticancer Research

Sulfonamide compounds have shown potential in anticancer research by exhibiting cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of benzenesulfonamide derivatives and investigated their cytotoxic and carbonic anhydrase inhibitory effects, identifying compounds with high tumor selectivity and potency (Gul et al., 2016).

Material Science

In material science, sulfonamide derivatives have been explored for their applications in creating novel materials with unique properties. For example, the development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups demonstrated high singlet oxygen quantum yields, indicating potential uses in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Sensory Applications

Some sulfonamide derivatives have been developed as chemosensors for metal ions, showcasing their utility in environmental monitoring and bioimaging. A study employed a pyrazoline derivative benzenesulfonamide for selective and sensitive fluorometric detection of mercury ions, underscoring its potential for environmental analysis and biological imaging applications (Bozkurt et al., 2018).

properties

IUPAC Name

3-chloro-4-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFNO3S2/c16-13-10-12(3-4-14(13)17)23(20,21)18-7-5-11(6-8-19)15-2-1-9-22-15/h1-4,9-11,18-19H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKZAAABXXEONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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